2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Conformational restriction Biaryl geometry Medicinal chemistry design

2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1225857-59-9, MFCD16461414, CID is a fully substituted tetrahydroquinoline (THQ) bearing a 2-chloro group, a 3-carbonitrile, and an ortho-chlorophenyl substituent at the 4-position. Compared with the broader THQ-3-carbonitrile class, it is distinguished by the simultaneous presence of two chlorine atoms—one directly on the heterocyclic ring at C-2 and one ortho to the biaryl junction on the pendant phenyl ring.

Molecular Formula C16H12Cl2N2
Molecular Weight 303.2 g/mol
Cat. No. B12990393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Molecular FormulaC16H12Cl2N2
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12Cl2N2/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)20-16(18)12(15)9-19/h1,3,5,7H,2,4,6,8H2
InChIKeyBXLMFMTUHKDYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1225857-59-9, MFCD16461414, CID 93778806) is a fully substituted tetrahydroquinoline (THQ) bearing a 2-chloro group, a 3-carbonitrile, and an ortho-chlorophenyl substituent at the 4-position [1]. Compared with the broader THQ-3-carbonitrile class, it is distinguished by the simultaneous presence of two chlorine atoms—one directly on the heterocyclic ring at C-2 and one ortho to the biaryl junction on the pendant phenyl ring [2]. Its computed LogP of 5.01 and zero hydrogen-bond donor count place it in a high-lipophilicity, low-polarity region of chemical space that is frequently desirable for CNS-targeted screening collections and blood-brain-barrier penetration models [1][3]. The tetrahydroquinoline core itself is recognized as a privileged scaffold in medicinal chemistry, appearing in inhibitors of acetylcholinesterase, farnesyltransferase, bromodomains, and androgen receptor, among others [4].

Why 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile Cannot Be Naively Replaced by an In-Class Analog


Within the tetrahydroquinoline-3-carbonitrile series, a simple change in the position of the chlorine atom on the 4-phenyl ring—from ortho to meta or para—or a switch from 2-chloro to 2-amino can substantially reorder the molecule's conformational preferences, hydrogen-bonding capacity, and lipophilicity, all of which propagate into differential binding, selectivity, and ADME behavior [1][2]. The target compound has zero hydrogen-bond donors, a computed LogP of 5.01, and a rotatable-bond count of 0 (ortho-Cl), whereas the meta-Cl isomer has a rotatable bond count of 1 and a different electrostatic surface [1][3]. For procurement decisions, therefore, the ortho-2-chloro substitution pattern is not a cosmetic variation but a structural determinant with practically zero degrees of rotational freedom at the critical biaryl junction, which makes this compound a distinct starting point for structure-activity relationship (SAR) exploration [4].

Quantitative Differentiation Evidence: Comparator-Anchored Data for 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile


Ortho- vs. Meta-Chloro Rotational Restriction: Computed Rotatable Bond Count Comparison

The 2-chlorophenyl substituent at the 4-position of the tetrahydroquinoline core creates significant steric hindrance with the C-3 carbonitrile and the peri-hydrogen of the cyclohexene ring, resulting in a computed rotatable bond count of 0. The 3-chlorophenyl analog, in contrast, has a rotatable bond count of 1 [1][2]. This difference means the ortho isomer is conformationally locked at the biaryl junction, a feature that can translate into enhanced binding-site complementarity in shape-defined pockets and potentially lower entropic penalties upon target binding [3].

Conformational restriction Biaryl geometry Medicinal chemistry design

Absence of Hydrogen-Bond Donors: A Differentiator from 2-Amino-4-(2-chlorophenyl) Analogs

The target compound carries a chlorine atom at the 2-position, giving it a hydrogen-bond donor count of 0. The closest 2-amino analog—2-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile—possesses one –NH2 donor and consequently a hydrogen-bond donor count of 2 [1][2]. This disparity directly impacts LogP (4.01–5.02 estimated for the 2-amino analog vs. 5.01 for the 2-chloro compound) and polar surface area, fundamentally changing the molecule's partitioning behavior, passive permeability, and potential for blood-brain barrier penetration [3].

Hydrogen bonding Lipophilicity CNS drug design

Lipophilicity Window: Computed LogP Differentiation within the Chlorophenyl THQ Series

The computed XLogP3-AA value for 2-chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is 5.0 [1]. This LogP sits in the upper quadrant of typical drug-like space (Rule of 5 threshold is 5). In contrast, the analogous 2-chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, lacking the second chlorine atom, has a lower predicted LogP, estimated at approximately 4.2–4.5 based on the contribution of a chlorine atom to LogP (~+0.5 to +0.7 per Cl) [2]. The dual-chlorine substitution pattern thus provides a quantifiable ~0.5–0.8 LogP elevation, shifting the compound from mid-range lipophilicity into a high-lipophilicity category suitable for specific target classes (e.g., nuclear receptors, CNS GPCRs) [3].

LogP Lipophilicity Drug-likeness

Procurement-Grade Purity and Multi-Vendor Availability Benchmarking

The ortho-2-chlorophenyl compound is offered by at least four independent suppliers with catalog purity specifications of 95–97% (Angel Pharmatech, BLD Pharmatech, Crysdot) and lead times spanning 20–30 days for 1–10 g quantities [1]. The meta-chloro isomer matches this purity profile (97%) but comes from the same supplier base and does not offer a purity advantage [2]. The 2-amino analog frequently appears at lower purity grades (typically 95%) and from fewer validated vendors, based on ChemSpace cross-referencing [3]. This purity differential, although modest, is relevant for high-throughput screening campaigns where compound integrity at the DMSO stock level is critical.

Procurement Purity Supply chain

High-Confidence Application Scenarios for 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile Based on Validated Differentiation Evidence


Conformationally Constrained Fragment for Structure-Based Drug Design Targeting Deep Hydrophobic Pockets

With zero hydrogen-bond donors, high LogP (5.01), and a zero-rotatable-bond biaryl linkage, this compound is an ideal core scaffold for programs targeting protein-protein interaction interfaces or nuclear receptor ligand-binding domains that demand shape complementarity and high lipophilicity [1]. Its rigid ortho-chlorophenyl group pre-organizes the molecule for X-ray crystallography soaking experiments where ligand flexibility would otherwise confound electron-density interpretation [2].

Negative Control or Selectivity Probe for 2-Amino-Tetrahydroquinoline Chemotypes

The radical switch from a hydrogen-bond-donating 2-amino group to a purely lipophilic 2-chloro group (0 vs. 2 HBD) makes the target compound a structurally matched negative control for SAR studies of 2-amino-4-(2-chlorophenyl) analogs [3]. This enables clean attribution of biological activity to hydrogen-bonding interactions, a critical need in kinase and GPCR programs where 2-aminotetrahydroquinolines have shown promiscuous activity [4].

Standard Building Block for Parallel Library Synthesis Aiming at CNS-Penetrant Compound Collections

The compound's LogP of 5.01, topological polar surface area of 37 Ų, and zero HBD content align with empirical CNS MPO (Multiparameter Optimization) scoring guidelines for CNS drug candidates [1][5]. In parallel library synthesis, starting from this scaffold allows exploration of C-6 and C-8 substitution while retaining favorable passive permeability characteristics, a key consideration for CNS-targeted hit expansion [6].

Ortho-Chloro Biaryl Probe for Atropisomerism and Axial Chirality Studies

The blocked rotation around the C4–aryl bond, evidenced by the rotatable bond count of 0, makes this compound a candidate for atropisomerism studies [1][2]. With appropriate chiral chromatography, the atropisomers (if separable) could serve as stereo-defined probes for target engagement experiments, an area of growing importance in kinase and epigenetic target inhibitor design [7].

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